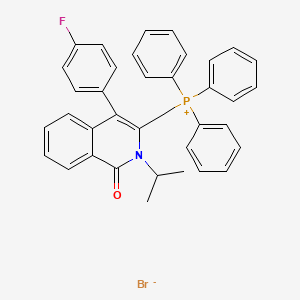![molecular formula C13H16O4 B8431544 (3R,3AR,6R,6AR)-6-(Benzyloxy)-hexahydrofuro[3,2-B]furan-3-OL](/img/structure/B8431544.png)
(3R,3AR,6R,6AR)-6-(Benzyloxy)-hexahydrofuro[3,2-B]furan-3-OL
概要
説明
(3R,3AR,6R,6AR)-6-(Benzyloxy)-hexahydrofuro[3,2-B]furan-3-OL is a complex organic compound characterized by its unique hexahydrofurofuran structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3AR,6R,6AR)-6-(Benzyloxy)-hexahydrofuro[3,2-B]furan-3-OL can be achieved through several methods. One efficient route involves starting from renewable sources such as isosorbide. The process includes a biocatalyzed regioselective acetylation of the 3-endo hydroxyl group, followed by the stereospecific interconversion of the 6-exo hydroxyl group into an azido group using trifluoromethanesulfonic anhydride and sodium azide. The final steps involve the reduction of the azido group and deacetylation of the 3-hydroxy group using lithium aluminium hydride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the scalable chemoenzymatic preparation methods mentioned above can be adapted for larger-scale production. The use of renewable sources and biocatalysts makes this approach environmentally friendly and potentially cost-effective.
化学反応の分析
Types of Reactions
(3R,3AR,6R,6AR)-6-(Benzyloxy)-hexahydrofuro[3,2-B]furan-3-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert azido groups to amines or to reduce other functional groups.
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethanesulfonic anhydride for azido group introduction, sodium azide for nucleophilic displacement, and lithium aluminium hydride for reduction. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of azido groups results in the formation of amines, while oxidation reactions can yield various oxidized derivatives.
科学的研究の応用
(3R,3AR,6R,6AR)-6-(Benzyloxy)-hexahydrofuro[3,2-B]furan-3-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in stereoselective synthesis.
Biology: The compound’s unique structure makes it useful in studying enzyme-substrate interactions and in the design of enzyme inhibitors.
Industry: Its stability and reactivity make it valuable in the production of fine chemicals and materials.
作用機序
The mechanism by which (3R,3AR,6R,6AR)-6-(Benzyloxy)-hexahydrofuro[3,2-B]furan-3-OL exerts its effects involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved depend on the specific biological context and the nature of the enzyme or receptor targeted .
類似化合物との比較
Similar Compounds
(3R,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol: This compound shares a similar hexahydrofurofuran structure but with an amino group instead of a benzyloxy group.
(3R,3aR,6R,6aR)-3,6-bis(allyloxy)hexahydrofuro[3,2-b]furan: Another structurally related compound with allyloxy groups instead of a benzyloxy group.
Uniqueness
The uniqueness of (3R,3AR,6R,6AR)-6-(Benzyloxy)-hexahydrofuro[3,2-B]furan-3-OL lies in its benzyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in specific synthetic applications and in the design of biologically active molecules.
特性
分子式 |
C13H16O4 |
|---|---|
分子量 |
236.26 g/mol |
IUPAC名 |
(3R,3aR,6R,6aR)-6-phenylmethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol |
InChI |
InChI=1S/C13H16O4/c14-10-7-16-13-11(8-17-12(10)13)15-6-9-4-2-1-3-5-9/h1-5,10-14H,6-8H2/t10-,11-,12-,13-/m1/s1 |
InChIキー |
GBYOBOIXWWHPKL-FDYHWXHSSA-N |
異性体SMILES |
C1[C@H]([C@@H]2[C@H](O1)[C@@H](CO2)OCC3=CC=CC=C3)O |
正規SMILES |
C1C(C2C(O1)C(CO2)OCC3=CC=CC=C3)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-oxo-2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetamide](/img/structure/B8431510.png)




![3-Methylbenzo[b]thiophene-2-acetyl chloride](/img/structure/B8431534.png)

